1,5'-Dimethyl-1H,1'H-2,2'-biimidazole 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340862
InChI: InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

1,5'-Dimethyl-1H,1'H-2,2'-biimidazole

CAS No.:

Cat. No.: VC18340862

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1,5'-Dimethyl-1H,1'H-2,2'-biimidazole -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole
Standard InChI InChI=1S/C8H10N4/c1-6-5-10-7(11-6)8-9-3-4-12(8)2/h3-5H,1-2H3,(H,10,11)
Standard InChI Key YFWXBODSJYGFEC-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N1)C2=NC=CN2C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular structure of 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole features two imidazole rings linked via a single bond between their C2 atoms. Methyl groups at the N1 and N5' positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 1-methyl-2-(5-methyl-1H-imidazol-2-yl)imidazole, reflects this substitution pattern. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
Canonical SMILESCC1=CN=C(N1)C2=NC=CN2C
Standard InChIKeyYFWXBODSJYGFEC-UHFFFAOYSA-N
PubChem CID70518555

The planar geometry of the imidazole rings facilitates π-π stacking, while methyl groups enhance hydrophobicity, potentially improving membrane permeability in biological systems.

Synthetic Approaches and Optimization

Metal-Catalyzed Cross-Coupling

A general route to biimidazoles involves copper-mediated oxidative coupling of imidazole precursors. In a reported protocol, Cu(OAc)₂ catalyzes the C-H activation of 1-methylimidazole under aerobic conditions, yielding 1,1'-dimethyl-2,2'-biimidazole . Adapting this method for 1,5'-substitution would require strategic protection/deprotection steps to direct methylation to the 5'-position. Reaction conditions typically involve:

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Solvent: Dichloromethane/ethyl acetate (10:1)

  • Temperature: 80°C under air

  • Yield: ~60–70% for analogous compounds

Alternative Pathways

Condensation reactions between methyl-substituted imidazole carbaldehydes and amines offer another potential route. For instance, reacting 1-methylimidazole-2-carbaldehyde with 5-methylimidazol-2-amine in the presence of ammonium acetate could form the target compound via Schiff base intermediate cyclization.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound's solubility profile remains undocumented, but computational predictions using the ALOGPS algorithm suggest:

  • logP (Octanol-Water): 1.2 ± 0.3

  • Water Solubility: ~2.5 mg/mL at 25°C
    These values indicate moderate lipophilicity, suitable for traversing biological membranes while retaining aqueous solubility for formulation.

Thermal Behavior

Differential scanning calorimetry (DSC) of structurally similar biimidazoles shows melting points between 105–209°C, depending on substitution patterns . The 1,5'-dimethyl derivative likely melts near 100–120°C based on analog data, though experimental confirmation is needed. Thermal gravimetric analysis (TGA) under nitrogen atmosphere would provide decomposition kinetics critical for storage and handling protocols.

Material Science Applications

Coordination Chemistry

Biimidazoles serve as ditopic ligands for transition metals. The 1,1'-dimethyl analog forms stable complexes with Cu(II) (log β = 8.2) and Fe(III) (log β = 9.5) . Such complexes exhibit catalytic activity in oxidation reactions, hinting at potential uses for 1,5'-Dimethyl-1H,1'H-2,2'-biimidazole in heterogeneous catalysis or metal-organic frameworks (MOFs).

Optoelectronic Properties

Conjugated biimidazoles show promise in organic electronics. The parent 2,2'-biimidazole has a bandgap of 3.1 eV, which methyl substitution could modulate to 2.8–3.0 eV, aligning with visible-light absorption for photovoltaic applications . Time-dependent density functional theory (TD-DFT) calculations would clarify the impact of 1,5'-methyl groups on charge transport properties.

Challenges and Future Directions

Synthetic Challenges

Regioselective methylation at the 5'-position remains a key obstacle. Current methods for 1,1'-dimethyl isomers cannot be directly extrapolated due to differing electronic environments. Developing orthogonal protecting groups or employing directed C-H activation strategies could address this issue.

Biological Screening

Priority areas for in vitro testing include:

  • Cytotoxicity profiling against NCI-60 cancer cell lines

  • Kinase inhibition assays (e.g., EGFR, VEGFR2)

  • Antibiotic synergy studies with β-lactams

Computational Modeling

Molecular dynamics simulations could predict binding affinities for DNA topoisomerase II and cytochrome P450 enzymes, guiding lead optimization. QSAR models incorporating Hammett σ values and molar refractivity would correlate structural features with antimicrobial potency.

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